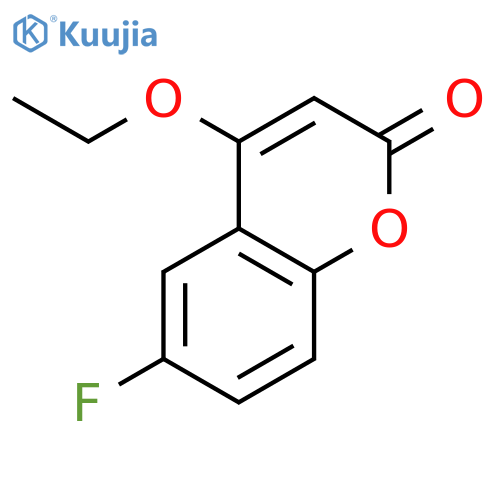

Cas no 527751-30-0 (2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))

2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI)

- 4-Ethoxy-6-fluoro-2H-chromen-2-one

-

2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB231299-250mg |

4-Ethoxy-6-fluorocoumarin; . |

527751-30-0 | 250mg |

€108.50 | 2025-02-21 | ||

| abcr | AB231299-1g |

4-Ethoxy-6-fluorocoumarin; . |

527751-30-0 | 1g |

€225.60 | 2025-02-21 |

2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI)に関する追加情報

2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) and Its Significance in Modern Chemical Biology

The compound with the CAS number 527751-30-0, identified as 2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the benzopyranone class, a structural motif renowned for its broad spectrum of biological activities. The presence of both ethoxy and fluoro substituents on the benzopyranone core introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of benzopyranone derivatives as scaffolds for developing novel therapeutic agents. The 4-ethoxy group enhances the lipophilicity of the molecule, facilitating its interaction with biological targets, while the 6-fluoro substitution can modulate metabolic stability and binding affinity. These features have garnered significant interest from researchers exploring new pharmacophores for treating various diseases.

In particular, studies have demonstrated that benzopyranone derivatives exhibit remarkable bioactivity in multiple therapeutic areas. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has shown that compounds with similar structural motifs can inhibit key enzymes involved in inflammatory pathways. The 4-ethoxy-6-fluoro substitution pattern in 2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) may confer enhanced selectivity and potency in targeting these enzymes, potentially leading to the development of novel anti-inflammatory agents.

Moreover, the benzopyranone scaffold has been explored for its anticancer properties. Preclinical studies indicate that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways. The unique electronic distribution introduced by the fluoro substituent can fine-tune the molecule's interactions with biological targets, improving its therapeutic index. This has prompted researchers to investigate 527751-30-0 as a lead compound for further optimization.

The role of fluorine atoms in medicinal chemistry is well-documented, with their ability to influence pharmacokinetic properties such as bioavailability and metabolic stability. The 6-fluoro group in 2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) is particularly noteworthy, as it has been shown to enhance binding affinity to certain protein targets while minimizing off-target effects. This balance is crucial for developing drugs with improved efficacy and reduced side effects.

Recent innovations in synthetic methodologies have enabled the efficient preparation of complex benzopyranone derivatives like 527751-30-0. Techniques such as transition-metal-catalyzed cyclizations and fluorination reactions have streamlined the synthesis of these molecules, allowing for rapid exploration of their biological potential. These advancements have accelerated the discovery pipeline for novel therapeutic agents derived from this scaffold.

Another exciting aspect of this compound is its potential in central nervous system (CNS) drug development. Benzopyranone derivatives have been implicated in modulating neurotransmitter systems relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease. The combination of 4-ethoxy and 6-fluoro substituents may optimize blood-brain barrier penetration, a critical factor for CNS drug delivery. Ongoing research aims to harness this potential by designing analogs with enhanced pharmacological profiles.

The versatility of 2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) also extends to its application in material science and agrochemicals. Beyond pharmaceuticals, this compound serves as a building block for synthesizing advanced materials with unique electronic properties. Its heterocyclic structure allows for integration into organic semiconductors and optoelectronic devices, contributing to innovations in nanotechnology.

In conclusion, 527751-30-0 represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features, combined with recent advances in synthetic chemistry and computational modeling, position it as a valuable scaffold for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for benzopyranone derivatives, compounds like 2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI) are poised to play a significant role in shaping the future of medicinal chemistry.

527751-30-0 (2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI)) 関連製品

- 35817-27-7(4-Ethoxycoumarin)

- 1994-13-4(6-fluoro-4-hydroxy-2H-chromen-2-one)

- 1823251-57-5(1-(4-Chloro-3-fluorophenyl)-1-cyclopropyl ethanol)

- 1341050-98-3(4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde)

- 1935332-24-3(2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid)

- 13315-71-4(2,4-Dimethyl a-Carboline)

- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)

- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)

- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)